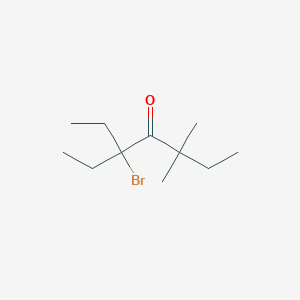
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one is an organic compound characterized by a bromine atom attached to a heptane backbone. This compound is notable for its unique structure, which includes both ethyl and dimethyl groups, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one typically involves the bromination of 3-ethyl-5,5-dimethylheptan-4-one. This reaction can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 3-Ethyl-5,5-dimethylheptan-4-ol.
Elimination: 3-Ethyl-5,5-dimethylhept-3-ene.
Oxidation: 3-Ethyl-5,5-dimethylheptan-4-one or 3-Ethyl-5,5-dimethylheptanoic acid.
Scientific Research Applications
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-methylpentane: Similar in structure but with a shorter carbon chain.
3-Bromo-3-ethylhexane: Similar but lacks the dimethyl groups.
3-Bromo-3,5-dimethylheptane: Similar but lacks the ketone functional group.
Uniqueness
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one is unique due to the presence of both ethyl and dimethyl groups along with a ketone functional group. This combination of features makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
62692-62-0 |
|---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3-bromo-3-ethyl-5,5-dimethylheptan-4-one |
InChI |
InChI=1S/C11H21BrO/c1-6-10(4,5)9(13)11(12,7-2)8-3/h6-8H2,1-5H3 |
InChI Key |
AWGZHOSUBWPULU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(CC)(CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


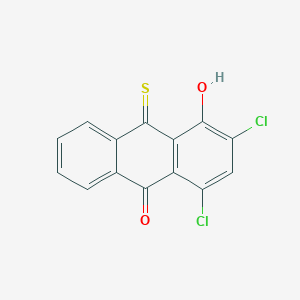
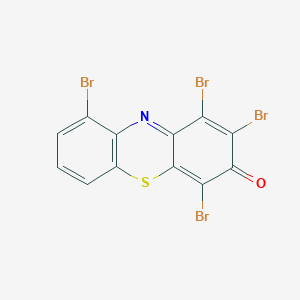
![Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-](/img/structure/B14523115.png)
![Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14523118.png)
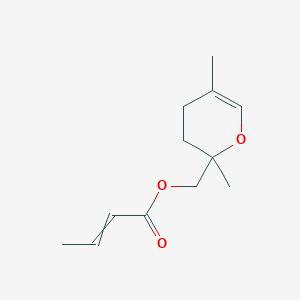
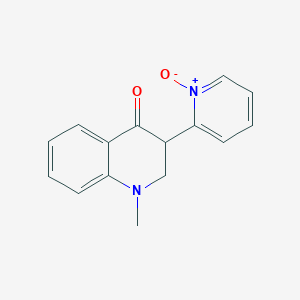
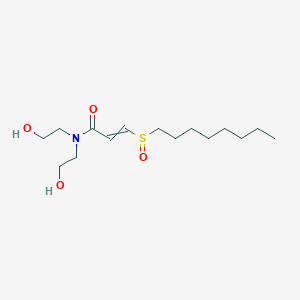
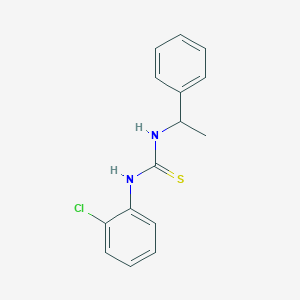
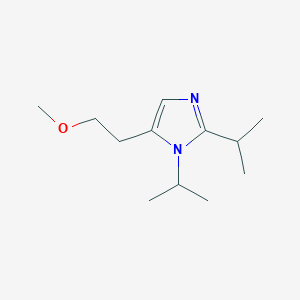
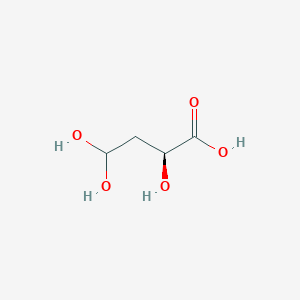
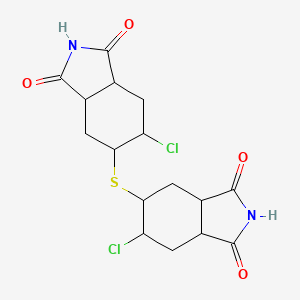
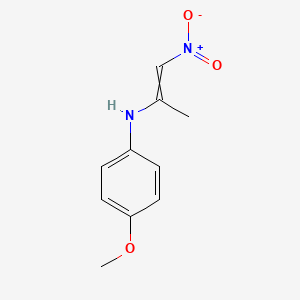
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
